2-(Dipropylamino)acetonitrile

Description

Properties

IUPAC Name |

2-(dipropylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-6-10(7-4-2)8-5-9/h3-4,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQYTSCUGODUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170998 | |

| Record name | Dipropylaminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18071-35-7 | |

| Record name | 2-(Dipropylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18071-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropylaminoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018071357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18071-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropylaminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropylaminoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Dipropylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Dipropylamino)acetonitrile, a member of the α-amino nitrile family, presents a unique molecular architecture of interest in various chemical syntheses. Its structure, featuring a tertiary amine and a nitrile group, suggests potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Despite its intriguing structure, a comprehensive public profile of its physical and chemical properties remains notably sparse. This guide aims to consolidate the available data, provide detailed methodologies for the experimental determination of its key physical properties, and offer insights into its predicted spectral characteristics and safe handling. This document is designed to empower researchers by not only presenting what is known but also by providing the scientific framework to elucidate the unknown.

Molecular and Known Physical Properties

The foundational physical characteristics of 2-(Dipropylamino)acetonitrile are summarized below. These values have been compiled from available chemical databases and provide a baseline for understanding the compound's physical state and behavior.

Table 1: Known Physical Properties of 2-(Dipropylamino)acetonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆N₂ | - |

| Molecular Weight | 140.23 g/mol | - |

| Boiling Point | 217.6 °C at 760 mmHg | - |

| 81-82 °C at 10 Torr | - | |

| Density | 0.869 g/cm³ | - |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="CH₂", pos="-1.2,-0.5!"]; C2 [label="CH₂", pos="-2.4,-0.2!"]; C3 [label="CH₃", pos="-3.6,-0.7!"]; C4 [label="CH₂", pos="1.2,-0.5!"]; C5 [label="CH₂", pos="2.4,-0.2!"]; C6 [label="CH₃", pos="3.6,-0.7!"]; C7 [label="CH₂", pos="0,1.5!"]; C8 [label="C", pos="0,2.8!"]; N2 [label="N", pos="0,4.1!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; N1 -- C4; C4 -- C5; C5 -- C6; N1 -- C7; C7 -- C8; C8 -- N2 [style=triple]; }

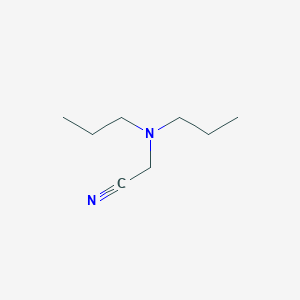

Figure 1: 2D Representation of 2-(Dipropylamino)acetonitrile's Molecular Structure.

Characterization and Experimental Protocols

A significant gap exists in the publicly available experimental data for several key physical properties of 2-(Dipropylamino)acetonitrile. The following sections provide detailed, field-proven methodologies for the determination of these properties. The causality behind these experimental choices is explained to ensure robust and reproducible results.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. For a liquid at room temperature, this would be its freezing point.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the liquid sample is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the first crystals appear upon cooling and the temperature at which the last crystal melts upon heating are recorded. For a pure compound, the melting/freezing point should be a sharp, well-defined temperature.

Causality: The slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate measurement.

2-(Dipropylamino)acetonitrile chemical structure and IUPAC name

This technical guide provides an in-depth analysis of 2-(Dipropylamino)acetonitrile , a specialized intermediate used in the synthesis of N,N-dialkyl-1,2-diamines and associated pharmaceutical pharmacophores.

Executive Summary

2-(Dipropylamino)acetonitrile (CAS: 18071-35-7) is a tertiary amine nitrile serving as a critical C2-synthon in organic synthesis. It functions primarily as a precursor to

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-(Dipropylamino)acetonitrile |

| Common Names | (Dipropylamino)acetonitrile; |

| CAS Registry Number | 18071-35-7 |

| Molecular Formula | |

| Molecular Weight | 140.23 g/mol |

| SMILES | CCCN(CCC)CC#N |

Structural Visualization

The molecule features a central nitrogen atom bonded to two propyl chains and an acetonitrile group. The steric bulk of the two propyl groups influences the nucleophilicity of the amine and the conformation of the methylene bridge.

Figure 1: Structural connectivity highlighting the central tertiary amine and the reactive nitrile functionality.

Synthetic Methodology

The most robust synthesis involves the nucleophilic substitution (

Reaction Scheme

Detailed Protocol

Objective: Synthesis of 2-(Dipropylamino)acetonitrile on a 100 mmol scale.

-

Reagents:

-

Dipropylamine (10.12 g, 100 mmol)

-

Chloroacetonitrile (7.55 g, 100 mmol)

-

Potassium Carbonate (

), anhydrous (20.7 g, 150 mmol) -

Solvent: Acetonitrile (MeCN), anhydrous (150 mL)

-

-

Procedure:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with Nitrogen (

). -

Base Activation: Charge the flask with

and MeCN. Stir vigorously for 15 minutes to create a fine suspension. -

Amine Addition: Add Dipropylamine to the suspension. Cool the mixture to 0°C using an ice bath.

-

Alkylation: Add Chloroacetonitrile dropwise over 30 minutes via the addition funnel. Note: The reaction is exothermic; control addition rate to maintain internal temperature <10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12 hours. Monitor conversion via TLC (Silica; Hexane:EtOAc 4:1) or GC-MS.

-

Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil.

-

Purification: Distill the crude oil under vacuum (approx. 81-82°C at 10 Torr) to obtain the pure product as a colorless liquid.

-

Process Flow Diagram

Figure 2: Step-by-step synthetic workflow for the SN2 alkylation process.

Downstream Applications & Pharmacophore Utility

While often confused with intermediates for Pramipexole (which typically utilizes a mono-propyl amine), 2-(Dipropylamino)acetonitrile is the direct precursor to

The "Dipropylaminoethyl" Pharmacophore

The reduction of the nitrile group yields a diamine scaffold essential for introducing the dipropylaminoethyl side chain. This moiety is lipophilic and bulky, often used to modulate receptor binding affinity in:

-

GPCR Ligands: Enhancing selectivity for Dopamine (

) and Serotonin ( -

Sigma Receptor Ligands: Used in the development of selective sigma-1 receptor agonists.

-

Local Anesthetics: Structural analogs of lidocaine/procaine where diethyl groups are substituted with dipropyl to alter duration of action.

Reduction Pathway

The transformation of the nitrile to the primary amine is typically achieved using Lithium Aluminum Hydride (

Figure 3: Conversion of the nitrile intermediate to the active diamine scaffold.

Analytical Profiling

To validate the identity of the synthesized compound, the following spectral characteristics should be observed:

| Technique | Expected Signal Characteristics | Structural Assignment |

| FT-IR | Strong band at 2220–2250 cm⁻¹ | |

| 1H NMR | Terminal methyls ( | |

| 1H NMR | Internal methylenes ( | |

| 1H NMR | ||

| 1H NMR | Singlet for | |

| MS (EI) | Molecular ion | Parent peak |

Safety & Handling

-

Nitrile Toxicity: Like many aliphatic nitriles, this compound can metabolize to release cyanide ions, though less readily than

-hydroxy nitriles. Treat as highly toxic. -

Skin Absorption: The lipophilic dipropyl tails facilitate rapid dermal absorption. Double-gloving (Nitrile over Laminate) is mandatory.

-

Lachrymator: The starting material, chloroacetonitrile, is a severe lachrymator. All operations must occur in a functioning fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88383, 2-(Dipropylamino)acetonitrile. Retrieved from [Link]

-

Organic Syntheses. General procedures for alkylation of amines with chloroacetonitrile. (Analogous protocols). Retrieved from [Link]

-

CAS Common Chemistry. Detail for CAS 18071-35-7. Retrieved from [Link][1]

Sources

Molecular weight and formula of 2-(Dipropylamino)acetonitrile

CAS Registry Number: 18071-35-7[1][2]

Executive Summary

2-(Dipropylamino)acetonitrile is a specialized

Physicochemical Characterization

Precise characterization data is essential for the identification and handling of 2-(Dipropylamino)acetonitrile. The following values are established standards for the pure substance.

Table 1: Fundamental Properties

| Property | Value | Unit | Condition/Note |

| Molecular Formula | - | - | |

| Molecular Weight | 140.23 | g/mol | Monoisotopic Mass: 140.1313 |

| CAS Number | 18071-35-7 | - | - |

| Boiling Point | 81 - 82 | °C | @ 10 Torr (Vacuum) |

| Physical State | Liquid | - | Colorless to pale yellow |

| Solubility | Soluble | - | Organic solvents (DCM, EtOAc, EtOH) |

| Refractive Index | ~1.4230 | Estimated based on homologs |

Note on Density: While specific gravity data for this specific derivative is often conflated with acetonitrile in generic databases, homologous

-aminonitriles typically exhibit densities in the range of 0.84 – 0.88 g/mL .

Synthetic Pathways & Mechanism

The synthesis of 2-(Dipropylamino)acetonitrile is typically achieved through two primary mechanisms: Nucleophilic Substitution (preferred for safety in smaller labs) or the Strecker Synthesis (preferred for industrial scale).

Pathway A: Nucleophilic Substitution ( )

This protocol involves the direct alkylation of dipropylamine with chloroacetonitrile. It avoids the use of gaseous HCN or cyanide salts, making it safer for standard benchtop execution.

Reaction Scheme:

Pathway B: Strecker Synthesis

This classical route condenses the amine with formaldehyde and a cyanide source.

Reaction Scheme:

Visualization: Synthetic Logic

The following diagram illustrates the logical flow for the Nucleophilic Substitution method, including critical workup steps.

Figure 1: Step-wise workflow for the synthesis of 2-(Dipropylamino)acetonitrile via nucleophilic substitution.

Experimental Protocol: Nucleophilic Substitution

Objective: Synthesis of 10g of 2-(Dipropylamino)acetonitrile.

Reagents:

-

Dipropylamine: 10.1 g (0.1 mol)

-

Chloroacetonitrile: 8.3 g (0.11 mol) [Caution: Toxic/Lachrymator ]

-

Potassium Carbonate (

): 27.6 g (0.2 mol) -

Solvent: Acetonitrile (Dry, 100 mL)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Addition: Add

and dry acetonitrile to the flask. -

Amine Introduction: Add Dipropylamine via syringe. Stir for 10 minutes at room temperature.

-

Alkylation: Add Chloroacetonitrile dropwise over 20 minutes. (Exothermic reaction; use an ice bath if temperature spikes).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Workup: Cool to room temperature. Filter off the solid inorganic salts (

, Excess -

Concentration: Remove the solvent under reduced pressure (Rotary Evaporator).

-

Purification: Distill the residual oil under vacuum (10 Torr). Collect the fraction boiling at 81-82°C.

Reactivity & Applications

The primary utility of 2-(Dipropylamino)acetonitrile lies in its reduction to

Reduction Pathway

The nitrile group (-CN) is reduced to a primary amine (-

Figure 2: Reduction mechanism converting the nitrile intermediate to the functional diamine.[3]

Analytical Validation

To confirm the identity of the synthesized product, the following spectral characteristics should be observed.

-

IR Spectroscopy:

-

Diagnostic Peak: Sharp, weak absorption at 2230–2250 cm⁻¹ (Characteristic of the Nitrile

stretch). -

Absence of N-H stretch (3300-3500 cm⁻¹) confirms tertiary amine formation (if starting material is fully consumed).

-

-

¹H-NMR (CDCl₃, 400 MHz):

-

~3.5 ppm (s, 2H): Singlet for the methylene protons next to the nitrile (

-

~2.4 ppm (t, 4H): Triplet for the

-

~1.5 ppm (m, 4H): Multiplet for the

- ~0.9 ppm (t, 6H): Triplet for the terminal methyl groups.

-

~3.5 ppm (s, 2H): Singlet for the methylene protons next to the nitrile (

Safety & Handling (SDS Summary)

Hazard Class: Toxic, Irritant.

-

Nitrile Toxicity: Like many aminonitriles, this compound may liberate cyanide ions upon metabolism or contact with strong acids. Treat with the same precautions as inorganic cyanides.

-

Skin Absorption: High permeability. Double-gloving (Nitrile + Laminate) is recommended.

-

Incompatibility: Reacts vigorously with strong oxidizing agents and strong acids (liberation of HCN).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, well-ventilated area.

References

-

American Chemical Society (CAS). CAS Common Chemistry: 2-(Dipropylamino)acetonitrile (CAS RN 18071-35-7). [Link][2]

-

Organic Syntheses.General Procedure for

-Aminonitriles (Analogous Protocol). Org.[4][5] Synth. 1950, 30, 22. [Link] -

PubChem. Compound Summary: 2-(Dipropylamino)acetonitrile. [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 2-(Dipropylamino)acetonitrile

Spectroscopic Profile: 2-(Dipropylamino)acetonitrile Technical Reference Guide for Structural Elucidation & Quality Control

Executive Summary

This technical guide details the spectroscopic characterization of 2-(Dipropylamino)acetonitrile (Molecular Formula:

This document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. It focuses on the diagnostic signals required to distinguish the product from starting materials (dipropylamine) and hydrolysis byproducts.

Part 1: Molecular Architecture & Theoretical Basis

The molecule consists of a central methylene bridge connecting a tertiary amine (dipropyl) and a nitrile electron-withdrawing group. This "push-pull" electronic environment creates distinct spectroscopic signatures.

-

Core Structure:

-

Key Diagnostic Feature: The methylene spacer (

) is the most sensitive reporter of chemical environment, shifting significantly based on the oxidation state of the nitrogen and the integrity of the nitrile group.

Part 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the fastest "Pass/Fail" check for the formation of the nitrile functionality.

Diagnostic Peaks

| Functional Group | Wavenumber ( | Intensity | Mode | Structural Insight |

| C≡N (Nitrile) | 2220 – 2240 | Weak/Med | Stretch | Primary Confirmation. Absence indicates hydrolysis to amide/acid. |

| C-H (Aliphatic) | 2960, 2930, 2870 | Strong | Stretch | Propyl chain integrity ( |

| C-N (Amine) | 1150 – 1250 | Medium | Stretch | Tertiary amine character. |

| Absence of N-H | 3300 – 3500 | - | - | Confirms absence of starting material (dipropylamine). |

Technical Note: The nitrile stretch in

-amino nitriles is often weaker than in conjugated nitriles due to the inductive effect of the adjacent nitrogen. High concentration or neat liquid films (ATR) are recommended for detection.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive method for establishing connectivity and purity. The data below is standardized for

NMR Data (400 MHz, )

| Position | Multiplicity | Integration | Coupling ( | Assignment | |

| A | 3.58 | Singlet | 2H | - | |

| B | 2.45 | Triplet | 4H | 7.2 Hz | |

| C | 1.48 | Sextet | 4H | 7.2 Hz | |

| D | 0.91 | Triplet | 6H | 7.3 Hz | Terminal |

Interpretation Logic:

-

The Singlet (3.58 ppm): This is the "smoking gun." If this peak appears as a doublet, protonation has occurred. If it shifts upfield to ~3.0 ppm, the nitrile group may be lost or hydrolyzed.

-

Symmetry: The equivalence of the two propyl chains simplifies the spectrum. Any asymmetry (complex multiplets) suggests a chiral impurity or restricted rotation due to salt formation.

NMR Data (100 MHz, )

| Carbon Type | Assignment | |

| Nitrile | 115.8 | |

| 44.2 | ||

| Propyl | 56.5 | |

| Propyl | 20.8 | |

| Propyl | 11.6 | Terminal |

Part 4: Mass Spectrometry (MS) & Fragmentation

Method: GC-MS (Electron Impact, 70 eV).

Molecular Ion (

Fragmentation Pathway (EI)

The fragmentation is dominated by

-

Base Peak (

111): Loss of an ethyl group (-

Mechanism:

-cleavage of the propyl chain.

-

-

Diagnostic Peak (

114): Loss of the Nitrile group (-

Mechanism: Formation of the dipropyliminium ion

.

-

-

Propyl Fragment (

43):

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 2-(Dipropylamino)acetonitrile.

Part 5: Experimental Validation Protocol

To ensure data integrity, the following sample preparation workflow is recommended.

Sample Preparation (NMR)

-

Solvent:

(99.8% D) + 0.03% TMS.-

Why: Non-polar solvent prevents H-bonding shifts on the

-methylene protons.

-

-

Concentration: 15 mg in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., KCN/NaCN residues from synthesis) which can cause line broadening.

Quality Control Checklist

Figure 2: Logical decision tree for spectroscopic validation of the target molecule.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for

-amino nitrile shifts). -

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Reference for analogous diethylaminoacetonitrile fragmentation patterns).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for

NMR chemical shift prediction rules).

Sources

An In-depth Technical Guide to the Solubility of 2-(Dipropylamino)acetonitrile in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Research and Development

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-(Dipropylamino)acetonitrile, a versatile intermediate in organic synthesis.

While specific quantitative solubility data for 2-(Dipropylamino)acetonitrile is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict and experimentally determine its solubility in a range of common laboratory solvents. By integrating theoretical principles with actionable experimental protocols, this document serves as a self-validating system for assessing the solubility of this and other novel chemical entities.

Physicochemical Profile of 2-(Dipropylamino)acetonitrile

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Chemical Structure |  | [1] |

| Molecular Formula | C₈H₁₆N₂ | [1] |

| Molecular Weight | 140.23 g/mol | [1] |

| Boiling Point | 217.6 °C at 760 mmHg | [2] |

| Canonical SMILES | CCCN(CCC)CC#N | [1] |

| InChIKey | ZFQYTSCUGODUDB-UHFFFAOYSA-N | [1] |

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" remains a powerful guiding principle in solubility science. This concept is rooted in the intermolecular forces between solute and solvent molecules. For 2-(Dipropylamino)acetonitrile, a structural analysis provides key insights into its likely solubility profile.

The molecule possesses a polar nitrile group (-C≡N) and a tertiary amine, both of which can act as hydrogen bond acceptors. The lone pair of electrons on the nitrogen of the amine group also allows it to act as a base. However, the molecule also features two n-propyl groups, which are nonpolar alkyl chains. This dual nature—possessing both polar functional groups and nonpolar hydrocarbon regions—suggests a nuanced solubility behavior.

-

Polar Solvents : The presence of the nitrile and amino groups suggests that 2-(Dipropylamino)acetonitrile will exhibit some degree of solubility in polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol). The ability of protic solvents to hydrogen bond with the nitrogen atoms of the solute would facilitate dissolution.

-

Nonpolar Solvents : The two propyl groups contribute significantly to the nonpolar character of the molecule. Consequently, it is expected to be soluble in nonpolar solvents such as toluene, hexane, and diethyl ether.

-

Aqueous Solubility : The solubility in water is likely to be limited. While the polar functional groups can interact with water molecules, the hydrophobic nature of the six-carbon alkyl chains will counteract this. The tertiary amine group can be protonated in acidic aqueous solutions, forming a more polar and water-soluble salt.[3]

Experimental Determination of Solubility: A Practical Guide

Given the absence of extensive published data, experimental determination is the most reliable approach to ascertain the solubility of 2-(Dipropylamino)acetonitrile. The following protocols provide a systematic framework for both qualitative and quantitative assessment.

Safety First: Handling 2-(Dipropylamino)acetonitrile

Qualitative Solubility Assessment: A Rapid Screening Method

This method allows for a quick determination of solubility in various solvents, providing a broad overview of the compound's behavior.

Protocol:

-

Preparation : Label a series of small, dry test tubes with the names of the selected solvents (e.g., Water, Ethanol, Acetone, Toluene, Hexane, 5% HCl, 5% NaOH).

-

Sample Addition : Into each test tube, add approximately 25 mg of 2-(Dipropylamino)acetonitrile.[5]

-

Solvent Addition : Add 0.5 mL of the corresponding solvent to each test tube.[5]

-

Mixing : Vigorously agitate each test tube for 30-60 seconds. A vortex mixer can be used for consistent mixing.

-

Observation : Observe each tube for the complete dissolution of the solid. If the solid has completely disappeared, the compound is considered "soluble." If it remains undissolved, it is "insoluble." If some has dissolved but not all, it is "partially soluble."

-

pH Testing (for aqueous solutions) : If the compound is soluble in water, test the resulting solution with pH paper to determine if it is acidic or basic.[5]

Diagram of the Qualitative Solubility Testing Workflow

Caption: A step-by-step workflow for determining the quantitative solubility of a compound using the gravimetric method.

Discussion and Practical Implications

The solubility profile of 2-(Dipropylamino)acetonitrile directly impacts its utility in various applications:

-

Reaction Chemistry : The choice of solvent for a reaction involving this compound will depend on the solubility of all reactants and the desired reaction temperature. Its predicted solubility in both polar and nonpolar organic solvents provides a wide range of options.

-

Purification : Recrystallization, a common purification technique, relies on a significant difference in solubility at high and low temperatures. A solvent in which 2-(Dipropylamino)acetonitrile is moderately soluble at room temperature and highly soluble when heated would be an ideal candidate. For chromatographic purification, its solubility in the mobile phase is essential.

-

Drug Development : In a pharmaceutical context, aqueous solubility is a key determinant of a drug's absorption and bioavailability. The likely low aqueous solubility of the free base form of 2-(Dipropylamino)acetonitrile would necessitate formulation strategies such as salt formation (by reacting with an acid) to enhance its dissolution in physiological fluids.

Conclusion

While specific, pre-existing quantitative data on the solubility of 2-(Dipropylamino)acetonitrile is scarce, a combination of theoretical prediction based on its molecular structure and robust experimental methodologies provides a clear path for researchers to obtain this critical information. The dual polar and nonpolar characteristics of the molecule suggest a broad solubility in many common organic solvents, with limited solubility in water. The detailed qualitative and quantitative protocols provided in this guide offer a reliable framework for scientists to determine the solubility of this compound in their specific solvent systems, thereby enabling more efficient and effective research and development.

References

-

Unigel. (2021, May 25). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemsrc. (2025, August 25). Acetonitrile,2-(dipropylamino)-. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Acetonitrile. Retrieved from [Link]

-

Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 18612 Acetonitrile. Retrieved from [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Unknown Author. Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

CAS Common Chemistry. 2-(Dipropylamino)acetonitrile. Retrieved from [Link]

-

Unknown Author. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

California State University, Bakersfield (CSUB). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Global Substance Registration System (gsrs). DIPROPYLAMINOACETONITRILE. Retrieved from [Link]

-

Scribd. 4 - Solubility - Gravimetric Method. Retrieved from [Link]

-

Unknown Author. Solubility test for Organic Compounds. Retrieved from [Link]

-

Unknown Author. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

-

Wikipedia. Acetonitrile. Retrieved from [Link]

-

Study.com. Acetonitrile | Structure, Formula & Properties. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-(Dipropylamino)acetonitrile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-(Dipropylamino)acetonitrile, a versatile chemical intermediate of interest in pharmaceutical and chemical research. This document outlines commercial sourcing, synthesis, analytical characterization, safe handling, and potential research applications, offering a valuable resource for laboratory professionals.

Introduction and Chemical Profile

2-(Dipropylamino)acetonitrile, with the CAS Registry Number 18071-35-7, is a tertiary amine featuring a nitrile functional group.[1] Its molecular structure makes it a valuable building block in organic synthesis, allowing for the introduction of a dipropylamino methyl group and further chemical transformations of the nitrile moiety.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 18071-35-7 | [1] |

| Molecular Formula | C₈H₁₆N₂ | [2] |

| Molecular Weight | 140.23 g/mol | [2] |

| Boiling Point | 81-82 °C @ 10 Torr | [1] |

| Appearance | Expected to be a liquid | [3] |

Commercial Sourcing and Procurement

Identifying reliable commercial suppliers is a critical first step for any research project. Several chemical suppliers list 2-(Dipropylamino)acetonitrile in their catalogs, though availability and purity specifications can vary.

Notable Commercial Suppliers:

| Supplier | Purity/Grade | Notes |

| Sigma-Aldrich | AldrichCPR | Marketed towards early discovery researchers; analytical data is not collected by the supplier, and the buyer is responsible for confirming identity and purity.[2] |

| Chemlyte Solutions | 99.0% | Offers the product in gram and kilogram quantities for R&D and commercial use.[3] |

| BLD Pharm | Not specified | Lists the compound with its basic chemical information.[4] |

Procurement Workflow:

Caption: A typical workflow for procuring research chemicals.

It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase.[5] This document provides critical information on the purity and impurity profile of the chemical. Upon receipt, independent analytical verification is strongly recommended to ensure the material meets the requirements of the intended research.

Synthesis of 2-(Dipropylamino)acetonitrile

For researchers who require a custom synthesis or a deeper understanding of the molecule's origins, a representative synthetic route is presented below. This procedure is adapted from a well-established method for the synthesis of the related compound, diethylaminoacetonitrile, as detailed in Organic Syntheses.[6]

Reaction Scheme:

Dipropylamine + Formaldehyde + Sodium Cyanide → 2-(Dipropylamino)acetonitrile

Step-by-Step Experimental Protocol:

Caution: This synthesis involves highly toxic sodium cyanide and may generate hydrogen cyanide gas. All operations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE).

-

Preparation of the Bisulfite Adduct: In a suitable reaction vessel, dissolve 31.2 g (0.3 moles) of sodium bisulfite in 75 mL of water. To this solution, add 22.5 mL of a 37-40% aqueous formaldehyde solution. Warm the mixture to 60 °C and then allow it to cool to 35 °C.

-

Formation of the Aminomethylsulfonate: To the cooled bisulfite adduct solution, add 30.3 g (0.3 moles) of dipropylamine with stirring. Let the mixture stand for 2 hours at room temperature.

-

Cyanation: In a separate vessel, carefully prepare a solution of 14.7 g (0.3 moles) of sodium cyanide in 40 mL of water. With vigorous stirring, add the sodium cyanide solution to the aminomethylsulfonate mixture. Continue stirring for 1.5 hours, ensuring the two layers are well mixed.

-

Work-up and Isolation: After the reaction is complete, transfer the mixture to a separatory funnel. The upper, organic layer containing the product is separated. The aqueous layer is then extracted twice with diethyl ether. The organic layer and the ether extracts are combined.

-

Purification: The combined organic phases are washed sequentially with water, a saturated sodium bicarbonate solution, and again with water. The organic layer is then dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product can be further purified by vacuum distillation to yield 2-(Dipropylamino)acetonitrile.[7]

Synthesis and Purification Workflow:

Caption: A flowchart illustrating the synthesis and purification of 2-(Dipropylamino)acetonitrile.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-(Dipropylamino)acetonitrile is paramount for the integrity of research data. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

Expected Analytical Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl groups (triplet for the methyl protons, sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen) and a singlet for the methylene group between the nitrogen and the nitrile. The chemical shifts of residual solvents should be considered for accurate interpretation.[8][9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the nitrile carbon.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2260 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the alkyl groups.[10][11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 140, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural confirmation.[3][12][13]

-

Chromatographic Purity (HPLC/GC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to determine the purity of the compound and to identify any potential impurities. The choice of method will depend on the volatility and polarity of the compound and its impurities.

Safe Handling and Storage

As a nitrile-containing compound, 2-(Dipropylamino)acetonitrile should be handled with care, following established safety protocols for this class of chemicals.

General Safety Precautions:

-

Engineering Controls: All handling of 2-(Dipropylamino)acetonitrile should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid Inhalation, Ingestion, and Skin Contact: Prevent exposure through all routes. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS) for acetonitrile.[7][14]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and reducing agents.[7]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[7]

Potential Research Applications

While specific research applications for 2-(Dipropylamino)acetonitrile are not extensively documented in publicly available literature, its structural motifs suggest its utility as a versatile intermediate in several areas of organic synthesis and medicinal chemistry.

-

Building Block in Organic Synthesis: The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and ketones, making it a valuable precursor for more complex molecules.[15] The dipropylamino moiety can influence the solubility and biological activity of the final compounds.

-

Pharmaceutical and Agrochemical Discovery: Substituted acetonitriles are common scaffolds in the development of new therapeutic agents and pesticides. The unique combination of the tertiary amine and nitrile in 2-(Dipropylamino)acetonitrile could be explored for the synthesis of novel bioactive compounds.[15] Research on related aminoacetonitrile derivatives has shown potential in areas such as anthelmintic and anticancer agents.

-

Precursor to Ligands: The nitrogen atoms in the molecule could potentially serve as coordination sites for metal ions, suggesting its use in the synthesis of novel ligands for catalysis or materials science applications.

Conclusion

2-(Dipropylamino)acetonitrile is a chemical intermediate with considerable potential for application in research and development. This guide has provided a comprehensive overview of its procurement, synthesis, characterization, and safe handling. By leveraging this information, researchers can confidently incorporate this versatile building block into their synthetic strategies for the discovery of novel molecules and materials.

References

- Ted Pella, Inc. (2017).

- Fisher Scientific. (2025).

- European Patent Office. (n.d.). Process for the production of acetonitrile - EP 0206632 A1.

- Allen, C. F. H., & VanAllan, J. A. (1947). DIETHYLAMINOACETONITRILE. Organic Syntheses, 27, 20. doi:10.15227/orgsyn.027.0020

-

ResearchGate. (n.d.). FT-IR spectra of the reaction mixture in acetonitrile with increase in time. [Image]. Retrieved from [Link]

- BenchChem. (2025). potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis.

- ACS Publications. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate | Organic Process Research & Development.

- Dzwonkowska-Zarzycka, M., et al. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters.

- Frontiers. (2026). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio.

- Chemlyte Solutions. (n.d.). Acetonitrile,2-(dipropylamino)-, CasNo.18071-35-7.

- ResearchGate. (n.d.).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(10), 3531–3532.

-

NIST. (n.d.). 2-(Diethylamino)acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

- Cambridge Isotope Laboratories, Inc. (n.d.).

-

NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of the acetonitrile solutions of (2) and (3). [Image]. Retrieved from [Link]

- ResearchGate. (n.d.). Far-infrared spectra and associated dynamics in acetonitrile-water mixtures measured with femtosecond THz pulse spectroscopy.

-

CAS. (n.d.). 2-(Dipropylamino)acetonitrile. In CAS Common Chemistry. Retrieved from [Link]

- PubMed. (n.d.).

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-(DIPROPYLAMINO)ACETONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 4. 54714-49-7|2-(Diisopropylamino)acetonitrile|BLD Pharm [bldpharm.com]

- 5. analytichem.com [analytichem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile - Google Patents [patents.google.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-(Dipropylamino)acetonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dipropylamino)acetonitrile, a dialkylated aminonitrile, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its structure, featuring a nitrile group and a tertiary amine, provides two reactive centers that can be strategically manipulated to construct more complex molecular architectures. This guide offers a comprehensive overview of 2-(dipropylamino)acetonitrile, focusing on its synthesis, key chemical properties, and primary applications, with a particular emphasis on its role as a crucial precursor in the manufacture of the widely-used antiepileptic drug, valproic acid.

Chemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 18071-35-7 | [1][2] |

| Molecular Formula | C₈H₁₆N₂ | [1][2] |

| Molecular Weight | 140.23 g/mol | [1][2] |

| Appearance | Expected to be a liquid | Inferred from related compounds |

| Boiling Point | 81-82 °C at 10 Torr | [3] |

Synthesis of 2-(Dipropylamino)acetonitrile

The most direct and established method for the synthesis of α-aminonitriles such as 2-(dipropylamino)acetonitrile is the Strecker synthesis.[4][5] This one-pot, three-component reaction involves the condensation of an amine (dipropylamine) and an aldehyde (formaldehyde) with a cyanide source.[6]

Reaction Mechanism: Strecker Synthesis

The reaction proceeds through the initial formation of a more electrophilic iminium ion from the reaction of dipropylamine and formaldehyde. This is followed by the nucleophilic attack of the cyanide ion on the iminium ion to yield the final α-aminonitrile product.

Caption: General mechanism of the Strecker synthesis for 2-(dipropylamino)acetonitrile.

Experimental Protocol (Adapted from a similar procedure for 2-(Diethylamino)acetonitrile)

The following protocol is adapted from a well-established procedure for the synthesis of the diethyl analogue and should be a reliable starting point for the laboratory-scale preparation of 2-(dipropylamino)acetonitrile.[7]

Materials:

-

Sodium bisulfite (NaHSO₃)

-

Formaldehyde solution (37-40%)

-

Dipropylamine

-

Sodium cyanide (NaCN)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Water

Procedure:

-

Preparation of the Bisulfite Adduct: In a beaker, dissolve sodium bisulfite in water. To this solution, add the formaldehyde solution and warm the mixture gently (around 60°C).

-

Addition of Dipropylamine: Cool the mixture to approximately 35°C and add dipropylamine with stirring. Allow the mixture to stand for about 2 hours.

-

Cyanation: Under a well-ventilated fume hood, add a solution of sodium cyanide in water to the reaction mixture with efficient stirring to ensure thorough mixing of the layers.

-

Work-up: After stirring for approximately 1.5 hours, separate the upper organic layer. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layer and the ethereal extracts. Wash with water and then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Safety Precautions:

-

This synthesis involves the use of highly toxic sodium cyanide. All operations involving cyanide must be carried out in a well-ventilated fume hood.

-

Care should be taken to avoid the acidification of the cyanide-containing solution, as this will liberate highly toxic hydrogen cyanide gas.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Applications of 2-(Dipropylamino)acetonitrile

The primary and most significant application of 2-(dipropylamino)acetonitrile is its use as a key intermediate in the synthesis of valproic acid.

Synthesis of Valproic Acid

Valproic acid (2-propylpentanoic acid) is a widely prescribed antiepileptic drug also used in the treatment of bipolar disorder and to prevent migraine headaches.[3][8] The synthesis of valproic acid often proceeds through the alkylation of a suitable precursor, and one common industrial route involves the use of a nitrile intermediate.

While some synthetic routes to valproic acid start with the dialkylation of ethyl cyanoacetate to form di-n-propylacetonitrile, 2-(dipropylamino)acetonitrile can also be envisioned as a precursor, although this route is less commonly detailed in the literature. A more established pathway involves the hydrolysis of di-n-propylacetonitrile, which is structurally isomeric to 2-(dipropylamino)acetonitrile. For clarity, the established synthesis of valproic acid from a related nitrile is presented below.

Caption: Synthetic pathway to Valproic Acid via a nitrile intermediate.

Potential for Further Synthetic Applications

The bifunctional nature of 2-(dipropylamino)acetonitrile makes it an attractive building block for the synthesis of other complex molecules.

-

Alkylation: The carbon atom alpha to the nitrile group can be deprotonated with a strong base to form a carbanion, which can then be alkylated with various electrophiles to introduce further substitution.

-

Heterocyclic Chemistry: The nitrile group can participate in cyclization reactions to form a variety of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.[9][10]

-

Reduction: The nitrile group can be reduced to a primary amine, yielding a diamine that can be used in the synthesis of polyamides or other polymers.

Safety and Handling

As with all aminonitriles, 2-(dipropylamino)acetonitrile should be handled with care due to its potential toxicity. α-Aminonitriles can be toxic and may release hydrogen cyanide upon hydrolysis or under acidic conditions.[11][12]

General Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

-

Store in a cool, dry, and well-ventilated area away from acids and strong oxidizing agents.

Conclusion

2-(Dipropylamino)acetonitrile is a valuable chemical intermediate, primarily recognized for its role in the synthesis of valproic acid. The Strecker synthesis provides a straightforward and efficient method for its preparation. While its application as a precursor to valproic acid is well-established, its potential as a building block for other complex molecules, particularly in the realm of heterocyclic chemistry, warrants further exploration. As with all cyanide-containing compounds, appropriate safety precautions must be strictly adhered to during its synthesis and handling. This guide provides a foundational understanding of 2-(dipropylamino)acetonitrile for researchers and professionals in the fields of organic synthesis and drug development.

References

-

Strecker Synthesis. (n.d.). In Master Organic Chemistry. Retrieved from [Link]

-

methyleneaminoacetonitrile. (n.d.). In Organic Syntheses. Retrieved from [Link]

- Process for synthesizing dipropylamine by hydrogenation of acrylonitrile. (n.d.). Google Patents.

-

Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis and characterization of copolymer resin-II derived from 2,2-dihydroxybiphenyl, formaldehyde and propylene diamine. (n.d.). TROINDIA. Retrieved from [Link]

-

Strecker Synthesis of Alpha Amino Acids. (2016, June 9). YouTube. Retrieved from [Link]

-

Strecker Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Strecker Amino acids synthesis. (2021, February 4). YouTube. Retrieved from [Link]

-

¹⁵N NMR spectra of compounds 1, 2 and 3 in acetonitrile‐d3. (n.d.). ResearchGate. Retrieved from [Link]

-

Acetonitrile, diethylamino-. (n.d.). In Organic Syntheses. Retrieved from [Link]

-

Strecker Synthesis. (n.d.). In NROChemistry. Retrieved from [Link]

-

diphenylacetonitrile. (n.d.). In Organic Syntheses. Retrieved from [Link]

-

The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (n.d.). MDPI. Retrieved from [Link]

-

DIPROPYLAMINOACETONITRILE. (n.d.). GSRS. Retrieved from [Link]

-

Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. (n.d.). Chemical Emergency Medical Guidelines. Retrieved from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. Retrieved from [Link]

-

α-Aminonitrile synthesis by cyanation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Synthesis of heterocyclic compounds. (n.d.). Google Patents.

-

2-(Diethylamino)acetonitrile. (n.d.). In NIST WebBook. Retrieved from [Link]

-

Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines. Retrieved from [Link]

-

A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid. (2023). PubMed. Retrieved from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). SciSpace. Retrieved from [Link]

-

Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (n.d.). MDPI. Retrieved from [Link]

-

Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. (2016). Journal of the American Chemical Society. Retrieved from [Link]

-

Valproic acid, compared to other antiepileptic drugs, is associated with improved overall and progression-free survival in glioblastoma but worse outcome in grade II/III gliomas treated with temozolomide. (n.d.). PubMed. Retrieved from [Link]

-

The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Bentham Science. Retrieved from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace. Retrieved from [Link]

-

8 Topics in Heterocyclic Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

1H NMR Spectrum (1D, 900 MHz, Acetonitrile-d3, simulated) (NP0006251). (n.d.). NP-MRD. Retrieved from [Link]

-

Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Valproic acid: Second generation. (n.d.). PMC - NIH. Retrieved from [Link]

-

1H-NMR spectra of Poly (acrylonitrile-ran-3-dimethylaminopropyl...). (n.d.). ResearchGate. Retrieved from [Link]

-

Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. (n.d.). Knowledge UChicago. Retrieved from [Link]

-

Drug interactions with valproic acid. (n.d.). PubMed. Retrieved from [Link]

-

Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

-

Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. (n.d.). PubMed. Retrieved from [Link]

-

Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Valproic acid: Second generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 12. medicalguidelines.basf.com [medicalguidelines.basf.com]

The Alpha-Nitrile Scaffold: A Technical Deep-Dive into 2-(Dipropylamino)acetonitrile

The following technical guide details the discovery, synthesis, and chemical utility of 2-(Dipropylamino)acetonitrile , a pivotal

Executive Summary & Historical Context

2-(Dipropylamino)acetonitrile (CAS: 4418-59-9, generic assignment) represents a classic example of an

The Historical Arc: From Strecker to Rational Design

The history of this compound is inextricably linked to the evolution of the Strecker Synthesis , discovered by Adolph Strecker in 1850.

-

1850s (Discovery): Strecker demonstrates the three-component condensation of an aldehyde, an amine, and hydrogen cyanide.

-

1920s (The Bruylants Expansion): P. Bruylants expands the utility of aminonitriles, showing that the cyano group could be displaced by Grignard reagents, opening pathways to substituted amines.

-

1960s-1980s (QSAR Era): During the golden age of Quantitative Structure-Activity Relationship (QSAR) studies, 2-(Dipropylamino)acetonitrile emerged as a vital tool for medicinal chemists. It allowed for the systematic modulation of lipophilicity (LogP) in drug candidates. By substituting diethyl groups with dipropyl groups, chemists could increase membrane permeability and alter the pharmacokinetic profile of amino-acid-derived drugs.

Chemical Profile and Properties

| Property | Value / Description |

| IUPAC Name | 2-(Dipropylamino)acetonitrile |

| Molecular Formula | |

| Molecular Weight | 140.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~85-90°C at 10 mmHg (Estimated) |

| Solubility | Soluble in EtOH, DCM, |

| Key Reactivity | Electrophilic nitrile carbon; Nucleophilic tertiary amine; |

Synthetic Pathways and Mechanism

The synthesis of 2-(Dipropylamino)acetonitrile is most robustly achieved via a modified Strecker reaction using formaldehyde equivalents. Below is the mechanistic flowchart comparing the classical route vs. the modern "Green" route.

Visualization: Synthetic Logic Flow

Figure 1: Mechanistic pathway for the synthesis of 2-(Dipropylamino)acetonitrile via Iminium ion formation.

Experimental Protocol: Modified Strecker Synthesis

Note: This protocol involves cyanide sources. All work must be performed in a functioning fume hood with HCN sensors active.

Objective: Synthesis of 2-(Dipropylamino)acetonitrile on a 50 mmol scale.

Reagents:

-

Dipropylamine (50 mmol, 5.06 g)

-

Paraformaldehyde (55 mmol, 1.65 g)

-

Sodium Cyanide (55 mmol, 2.70 g) - Handle with extreme care

-

Acetic Acid (Glacial, 10 mL)

-

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend paraformaldehyde (1.65 g) in Methanol (20 mL). Add Dipropylamine (5.06 g) dropwise at 0°C.

-

Activation: Allow the mixture to warm to room temperature and stir for 30 minutes until the solution becomes clear (formation of the hemiaminal/iminium species).

-

Cyanation: Cool the solution back to 0°C. Carefully add Glacial Acetic Acid (10 mL) dropwise. Caution: Exothermic.

-

Addition of Cyanide: Dissolve Sodium Cyanide (2.70 g) in a minimal amount of water (5 mL) and add dropwise to the reaction mixture.

-

Reaction: Seal the flask and stir at room temperature for 12-18 hours.

-

Workup (Critical for Safety):

-

Quench excess cyanide by adding saturated

until pH > 8. -

Extract with Dichloromethane (

mL). -

Wash the organic layer with 1M NaOH (to remove acetic acid) and then Brine.

-

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification: Distillation under reduced pressure (vacuum) is recommended to obtain the pure oil.

Reactivity and Applications in Drug Discovery

The "Dipropyl" moiety is significant in medicinal chemistry. Unlike the dimethyl (too small/polar) or dibutyl (too lipophilic) analogues, the dipropyl group often hits the "sweet spot" for receptor binding affinity, particularly in GPCRs (e.g., Dopamine and Serotonin receptors).

The Bruylants Reaction (Grignard Addition)

One of the most powerful applications of 2-(Dipropylamino)acetonitrile is its ability to eject the nitrile group when treated with Grignard reagents, a transformation known as the Bruylants Reaction . This allows for the synthesis of tertiary amines with complex quaternary centers.

Reaction:

This pathway is frequently used to synthesize analogues of Methadone or Dipipanone where the alkyl chain length on the nitrogen requires optimization.

Hydrolysis to N,N-Dipropylglycine

Acidic hydrolysis converts the nitrile to a carboxylic acid.

-

Product: N,N-Dipropylglycine (

). -

Application: Used as a buffer in biological systems (Good's buffers analogues) and as a building block for peptide mimetics to introduce hydrophobic bulk without aromaticity.

Reduction to Diamines

Reduction with

-

Application: These diamines are critical ligands for transition metal catalysis and are precursors to anti-arrhythmic agents.

Visualization: Divergent Reactivity

Figure 2: Divergent synthesis capabilities of the aminonitrile scaffold.

Safety and Handling (Self-Validating Protocol)

Working with aminonitriles requires a "Fail-Safe" approach due to the potential liberation of HCN gas upon contact with strong acids or moisture.

-

pH Monitoring: The reaction mixture must be kept basic (pH > 8) during workup to prevent HCN formation.

-

Destruction of Waste: All aqueous waste containing cyanide residues must be treated with bleach (Sodium Hypochlorite) or

at pH > 10 prior to disposal. -

Storage: Store 2-(Dipropylamino)acetonitrile in a cool, dry place under inert gas (Argon). Aminonitriles can decompose to release HCN if exposed to moisture over long periods.

References

-

Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. Link

-

Bruylants, P. (1924). "Contribution à l'étude de la réaction des organomagnésiens sur les nitriles." Bulletin de la Société Chimique de Belgique, 33, 467. Link

-

Mowry, D. T. (1948). "The Preparation of Nitriles." Chemical Reviews, 42(2), 189–283. Link

-

Dyker, G. (1999). "Amino Acid Derivatives by Multicomponent Reactions." Angewandte Chemie International Edition, 38(12), 1698-1712. Link

-

Endo, A., et al. (2002). "Facile Synthesis of alpha-Amino Nitriles." Journal of Organic Chemistry, 67(15), 5373-5376. Link

Methodological & Application

Protocol for using 2-(Dipropylamino)acetonitrile in multi-component reactions

Executive Summary & Strategic Value

2-(Dipropylamino)acetonitrile (CAS: 18071-35-7) represents a specialized class of

While often synthesized via the Strecker Multi-Component Reaction (MCR) , its primary utility lies in its ability to participate in Sequential MCRs (MCR^2) . By treating this nitrile as a modular building block, researchers can access complex

This guide details the protocol for utilizing 2-(Dipropylamino)acetonitrile in the Bruylants Reaction (nucleophilic displacement of cyanide) and

Safety & Handling (Critical)

WARNING: Cyanide Liberation Hazard.

Although 2-(Dipropylamino)acetonitrile is a stable organic liquid, its metabolism or hydrolysis releases cyanide ions (

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

Waste Management: Aqueous waste from these protocols contains cyanide. It must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

-

Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Reaction Landscape & Mechanism

The versatility of 2-(Dipropylamino)acetonitrile stems from its amphiphilic reactivity. It possesses two distinct reactive vectors:[1]

-

Electrophilic Vector (Bruylants): The nitrile acts as a leaving group, generating an iminium ion that accepts nucleophiles (Grignard/Organozinc).[2]

-

Nucleophilic Vector (

-Lithiation): The

Visualizing the Reaction Pathways

Figure 1: Divergent reactivity of 2-(Dipropylamino)acetonitrile. The central pathway (Red) represents the Bruylants reaction, the primary focus of this protocol.

Protocol A: The Bruylants Reaction (Sequential MCR)

This is the gold-standard method for converting the aminonitrile into complex tertiary amines. The reaction proceeds via the expulsion of the cyano group by a Grignard reagent.

Target Product: 1-(Dipropylamino)-1-substituted alkanes. Scale: 10 mmol basis.

Reagents & Equipment

-

Substrate: 2-(Dipropylamino)acetonitrile (1.40 g, 10 mmol).

-

Nucleophile: Phenylmagnesium bromide (or alkyl Grignard of choice), 3.0 M in Et2O (1.2 equiv).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Apparatus: Flame-dried 100 mL round-bottom flask, N2/Ar atmosphere, addition funnel.

Step-by-Step Methodology

-

Setup: Purge the reaction vessel with Argon. Add 2-(Dipropylamino)acetonitrile (10 mmol) and dissolve in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

-

Expert Insight: While aminonitriles are stable, the iminium intermediate is transient. Low temperature prevents polymerization of the iminium species before the Grignard attacks.

-

-

Grignard Addition: Add the Grignard reagent (12 mmol) dropwise over 15 minutes.

-

Observation: The solution may become cloudy due to the precipitation of

.

-

-

Reaction Phase: Remove the ice bath and allow the reaction to stir at Room Temperature (25 °C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Silica, 10% MeOH/DCM). The nitrile spot (

) should disappear. -

Mechanistic Note: The Grignard reagent acts as a Lewis acid to assist the departure of the cyanide group, generating the iminium ion, which is then immediately trapped by the organic ligand of the Grignard.

-

-

Quench (Critical): Cool back to 0 °C. Quench slowly with saturated aqueous

(20 mL).-

Safety: Do not use acidic quench immediately if you wish to avoid HCN evolution.

buffers the solution.

-

-

Workup:

-

Extract with Diethyl Ether (

mL). -

Wash combined organics with Brine (saturated NaCl).

-

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification: Flash column chromatography is usually required.

-

Stationary Phase: Neutral Alumina (preferred over Silica to prevent streakiness of amines).

-

Eluent: Hexanes:EtOAc (gradient 9:1 to 7:3).

-

Data Table: Typical Yields for Bruylants Substitution

| Nucleophile (R-MgX) | Product Type | Expected Yield | Notes |

| Phenyl-MgBr | Benzylic Amine | 85-92% | Fast reaction (<2h). |

| Methyl-MgI | Ethyl Amine | 70-75% | Volatile product; careful evaporation required. |

| Benzyl-MgCl | Homobenzylic Amine | 60-65% | Steric hindrance may require reflux. |

| Allyl-MgBr | Homoallylic Amine | 80% | Excellent substrate for further ring-closing metathesis. |

Protocol B: -Alkylation (Chain Extension)

This protocol utilizes the acidity of the

Step-by-Step Methodology

-

Deprotonation: In a flame-dried flask under Ar, dissolve diisopropylamine (1.1 equiv) in THF at -78 °C. Add n-BuLi (1.1 equiv) to generate LDA in situ.

-

Substrate Addition: Add 2-(Dipropylamino)acetonitrile (1.0 equiv) dropwise to the LDA solution at -78 °C . Stir for 30 minutes.

-

Color Change: The solution often turns yellow/orange, indicating the formation of the

-amino carbanion.

-

-

Electrophile Trapping: Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv) dropwise.

-

Warming: Allow the reaction to warm to Room Temperature over 3 hours.

-

Quench & Workup: Standard aqueous workup (as above).

Troubleshooting & Critical Parameters

Common Failure Modes

-

Low Yield in Bruylants: Often caused by moisture in the THF. The iminium ion hydrolyzes back to the aldehyde and amine if water is present. Solution: Use freshly distilled THF and maintain strict inert atmosphere.

-

Incomplete Conversion: The cyanide is a poor leaving group without Lewis Acid assistance. Solution: If the Grignard is old, add 10 mol%

to catalyze the cyanide ejection. -

HCN Management: Ensure the waste stream pH is >10. Never mix the reaction waste directly with strong acids.

Analytical Verification (Expected Data)

-

1H NMR (Substrate): Look for the characteristic singlet (or triplet if coupled) of the

protons around -

IR Spectroscopy: A weak but diagnostic nitrile stretch (

) appears at

References

-

Bruylants, P. (1924).[3] "Contribution à l'étude de la réaction des organomagnésiens sur les nitriles a-aminés." Bulletin de la Société Chimique de Belgique, 33, 467–478.

-

Szantay, C., et al. (1986). "Synthesis of Vinca Alkaloids and Related Compounds." The Alkaloids: Chemistry and Pharmacology, 27, 131-268. (Contextualizing

-aminonitriles in complex synthesis). -

Anatolyevna, M., et al. (2021).[4][5] "The Bruylants and related reactions." Arkivoc, 2021(1), 349-368. [3]

-

PubChem Compound Summary. (2025). "2-(Dipropylamino)acetonitrile."[6] National Center for Biotechnology Information.

-

Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." (General Safety Protocol).[1][7]

Disclaimer: This protocol is for research purposes only. The synthesis of controlled substances using these methods is strictly prohibited by law. Always verify local regulations regarding precursor chemicals.

Sources

- 1. Acetonitrile, 2-cyclohexylidene- | C8H11N | CID 97105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Bruylants reaction - Wikipedia [en.wikipedia.org]

- 4. criver.com [criver.com]

- 5. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 6. 2-(DIPROPYLAMINO)ACETONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. scienceinteractive.com [scienceinteractive.com]

Experimental setup for reactions involving 2-(Dipropylamino)acetonitrile

Application Note: Advanced Synthetic Protocols for 2-(Dipropylamino)acetonitrile

Executive Summary

This technical guide outlines the experimental architecture for utilizing 2-(Dipropylamino)acetonitrile (CAS: 3506-66-5) as a divergent intermediate in pharmaceutical synthesis. While often overlooked as a simple building block, this

This document provides validated protocols for these transformations, emphasizing safety mechanisms for cyanide management and kinetic control strategies to suppress side reactions.

Part 1: Chemical Profile & Safety Architecture

Handling

Compound Profile:

-

IUPAC Name: 2-(Dipropylamino)acetonitrile

-

Molecular Formula:

-

Molecular Weight: 140.23 g/mol

-

Key Reactivity: The nitrile carbon is electrophilic; the

-carbon is acidic; the amine nitrogen is nucleophilic but sterically hindered.

Safety Protocol: The "Cyanide Firewall" Before initiating any reaction, the following engineering controls must be verified:

-

pH Monitoring: Never allow the reaction mixture to contact strong acids without a closed venting system scrubbed with NaOH/Bleach.

-

HCN Sensors: Portable electrochemical HCN monitors must be active within the fume hood.

-

Quench Protocol: All aqueous waste streams must be treated with sodium hypochlorite (bleach) at pH > 10 to oxidize any liberated cyanide to cyanate before disposal.

Part 2: Primary Application – Catalytic Hydrogenation

Target Product: N,N-Dipropyl-1,2-ethanediamine Application: Precursor for local anesthetics, antiarrhythmic agents, and ligands for coordination chemistry.

The Challenge: Secondary Amine Poisoning

Reducing nitriles to primary amines often suffers from "poisoning" where the newly formed primary amine reacts with the intermediate imine, leading to secondary amine dimers.

-

Solution: The inclusion of ammonia (

) or a trace acid prevents this condensation.

Protocol A: High-Pressure Catalytic Hydrogenation (Raney Ni)

This method is preferred for scalability and yield (>90%).

Reagents:

-

Substrate: 2-(Dipropylamino)acetonitrile (100 mmol)

-

Catalyst: Raney Nickel (active slurry, 10 wt% loading)

-

Solvent: Methanol (saturated with

gas) -

Hydrogen Source:

gas (50 bar)

Step-by-Step Methodology:

-

Catalyst Prep: Wash Raney Ni (approx. 2 g) three times with anhydrous methanol to remove water. Critical: Do not let the catalyst dry out; it is pyrophoric.

-

Loading: Transfer the catalyst to a high-pressure autoclave (Hastelloy or Stainless Steel 316).

-

Solvent Addition: Dissolve the nitrile in 100 mL of ammonia-saturated methanol. Add this solution to the autoclave.

-

Pressurization: Purge the vessel 3 times with

, then 3 times with -

Reaction: Heat to 60°C with vigorous stirring (1000 rpm). Maintain for 4–6 hours.

-

Workup: Cool to room temperature. Vent

carefully. Filter the catalyst over a Celite pad (keep wet). Concentrate the filtrate under reduced pressure. -

Purification: Distillation under vacuum (bp ~80-85°C at 10 mmHg) yields the diamine as a colorless liquid.

Visualization: Hydrogenation Workflow

Figure 1: High-pressure hydrogenation setup ensuring safe gas delivery and exhaust scrubbing.

Part 3: The Bruylants Reaction (Nucleophilic Substitution)

Target Product:

Mechanism & Insight

Unlike standard nucleophilic additions where Grignards attack the nitrile carbon to form ketones,

Protocol B: Grignard Substitution

Reagents:

-

Substrate: 2-(Dipropylamino)acetonitrile (10 mmol)

-

Reagent: Phenylmagnesium bromide (20 mmol, 2.0 equiv, 3M in ether)

-

Solvent: Anhydrous Diethyl Ether or THF

Step-by-Step Methodology:

-